molecular formula C20H22ClN3O B1680906 1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one

1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B1680906
M. Wt: 355.9 g/mol
InChI Key: AIESXMXVDNOKQF-UHFFFAOYSA-N
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Description

Sch-40338 is a synthetic organic compound known for its dual antagonistic properties against platelet-activating factor and histamine. It is primarily used in scientific research due to its bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch-40338 involves several steps:

Industrial Production Methods

While specific industrial production methods for Sch-40338 are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate scaling of reagents and optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Sch-40338 undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.

Common Reagents and Conditions

    Sodium Borohydride: Used for reduction reactions.

    Thionyl Chloride: Used for chlorination reactions.

    Triethylamine: Used as a base in alkylation reactions.

Major Products

The major product formed from these reactions is Sch-40338 itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sch-40338 has several applications in scientific research:

    Chemistry: Used as a model compound for studying dual antagonistic properties.

    Biology: Investigated for its effects on platelet-activating factor and histamine receptors.

    Medicine: Explored for potential therapeutic applications in treating conditions like asthma and allergies.

    Industry: Utilized in the development of new bioactive compounds

Mechanism of Action

Sch-40338 exerts its effects by antagonizing both the histamine H1 receptor and the platelet-activating factor receptor. This dual antagonism helps in modulating immune responses and reducing inflammation. The molecular targets involved include the histamine H1 receptor and the platelet-activating factor receptor, which are critical in mediating allergic and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sch-40338 is unique due to its specific structural configuration, which allows it to adopt a bioactive conformation accessible to both the histamine H1 receptor and the platelet-activating factor receptor. This dual antagonistic property makes it a valuable compound for research in allergy and inflammation .

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H22ClN3O/c1-14(25)23-9-11-24(12-10-23)20-18-7-6-17(21)13-16(18)5-4-15-3-2-8-22-19(15)20/h2-3,6-8,13,20H,4-5,9-12H2,1H3

InChI Key

AIESXMXVDNOKQF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-acetyl-4-(8--chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2)pyridin-11-yl)piperazine
Sch 40338
Sch-40338

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.98 g (7.50 mmole) of 8,11-dichloro-6,11-dihydro-5 H-benzo[5,6]cyclohepta[1,2-b]pyridine, 1.16 g (9.05 mmole) of N-acetylpiperazine, and 2.0 mL of triethylamine in 20 mL of dry THF was refluxed under a nitrogen atmosphere for 16 hr. It was then poured into 5% aqueous sodium hydroxide and extracted three times with methylene chloride. The combined organic portions were dried over MgSO4, filtered and concentrated in vacuo to yield a product which was purified by flash chromatography (5% CH3OH in CHCl3) to afford 1.71 g of the title compound as a glass.
Name
8,11-dichloro-6,11-dihydro-5 H-benzo[5,6]cyclohepta[1,2-b]pyridine
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1.989 (7.50 mmole) of 8,11-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, 1.169 (9.05 mmole) of N-acetylpiperazine, and 2.0 mL of triethylamine in 20 mL of dry THF was refluxed under a nitro9en atmosphere for 16 hr. It was then poured into 5% aqueous sodium hydroxide and extracted three times with methylene chloride. The combined organic portions were dried over MgSO4, filtered and concentrated in vacuo to yield a product which was purified by flash chromatography (5% CH3OH in CHCl3) to afford 1.71g of the title compound as a glass.
[Compound]
Name
1.989
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
8,11-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1.169
Quantity
9.05 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Reactant of Route 3
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one

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